Methyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
Methyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the class of 1,8-naphthyridines. This compound is notable for its diverse applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals. Its structure features a naphthyridine core with a chloro substituent, a keto group, and a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Friedländer Synthesis: : One common method for synthesizing 1,8-naphthyridines involves the Friedländer reaction, which typically uses 2-aminopyridine and a carbonyl compound. For Methyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, the reaction might involve 2-amino-3-chloropyridine and ethyl acetoacetate under acidic conditions .
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Multicomponent Reactions: : Another approach involves multicomponent reactions (MCRs), which can efficiently generate complex molecular architectures. For instance, a reaction involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl cyanoacetate can be catalyzed by N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The chloro group in Methyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can undergo nucleophilic substitution reactions, often with amines or thiols, to form various derivatives.
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Reduction Reactions: : The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
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Ester Hydrolysis: : The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and appropriate solvents (e.g., ethanol, methanol) under reflux conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products
Aminated Derivatives: Formed from nucleophilic substitution with amines.
Alcohol Derivatives: Resulting from the reduction of the keto group.
Carboxylic Acid: Produced from ester hydrolysis.
Scientific Research Applications
Chemistry
In chemistry, Methyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology and Medicine
This compound is significant in medicinal chemistry for its role in the synthesis of antibacterial agents, such as nalidixic acid, which is used to treat urinary tract infections . Its derivatives are also explored for potential anticancer and antiviral activities.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and as an intermediate in the synthesis of various agrochemicals.
Mechanism of Action
The mechanism of action of compounds derived from Methyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate often involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication . This inhibition leads to the disruption of bacterial DNA synthesis, ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
Nalidixic Acid: 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid.
Ciprofloxacin: A fluoroquinolone with a similar naphthyridine core but with additional fluorine and piperazine moieties.
Uniqueness
Methyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chloro and ester groups provide versatile sites for further chemical modifications, enhancing its utility in drug development.
Properties
IUPAC Name |
methyl 7-chloro-4-oxo-1H-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c1-16-10(15)6-4-12-9-5(8(6)14)2-3-7(11)13-9/h2-4H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLLLRCHDPDCCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C(C1=O)C=CC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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